N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine
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Overview
Description
N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of biphenyl groups attached to a central amine structure, with a chlorine atom substituting one of the hydrogen atoms on the biphenyl ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups can be synthesized through a Suzuki coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst.
Amination: The biphenyl groups are then subjected to amination reactions to introduce the amine functionality. This can be achieved using various amination reagents such as ammonia or primary amines.
Chlorination: The final step involves the selective chlorination of one of the biphenyl rings. This can be done using chlorinating agents like thionyl chloride or N-chlorosuccinimide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine primarily involves its ability to transport charge efficiently. In organic electronic devices, the compound facilitates the movement of holes (positive charge carriers) through the material, enhancing the overall performance of the device. The molecular targets and pathways involved include interactions with the electronic states of the material, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Comparison with Similar Compounds
Similar Compounds
N,N-Di([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4-amine: Similar structure but lacks the chlorine atom.
N,N-Di([1,1’-biphenyl]-4-yl)-4’-methyl-[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of chlorine.
N,N-Di([1,1’-biphenyl]-4-yl)-4’-fluoro-[1,1’-biphenyl]-4-amine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N,N-Di([1,1’-biphenyl]-4-yl)-4’-chloro-[1,1’-biphenyl]-4-amine imparts unique electronic properties, making it more suitable for specific applications in organic electronics compared to its analogs. The chlorine atom can influence the compound’s electron affinity and ionization potential, thereby affecting its performance in electronic devices .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26ClN/c37-33-19-11-29(12-20-33)32-17-25-36(26-18-32)38(34-21-13-30(14-22-34)27-7-3-1-4-8-27)35-23-15-31(16-24-35)28-9-5-2-6-10-28/h1-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIXFDSZDGXCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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